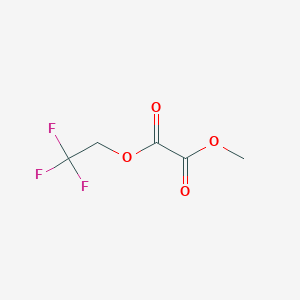amine hydrochloride CAS No. 1645503-21-4](/img/structure/B1382976.png)
[(4-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine hydrochloride
Overview
Description
“(4-Bromothiophen-2-yl)methylamine hydrochloride” is a chemical compound with the CAS Number: 1645503-21-4. It has a molecular weight of 286.62 g/mol. The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H12BrNOS.ClH/c1-11-5-4-10-6-7-2-3-8 (9)12-7;/h2-3,10H,4-6H2,1H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 286.62 g/mol .Scientific Research Applications
1. Transition Metal-Catalyzed Hydrolysis
(Ahmad et al., 2019) investigated the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis using related compounds. The study revealed insights into the transition metal-catalyzed hydrolysis of imines, important for understanding the chemical behavior of similar bromothiophene compounds.
2. Grignard Reagent in Organic Synthesis
The use of bromothiophene in the Grignard reaction for creating drug intermediates was explored by (Min, 2015). This study highlights the application of bromothiophene derivatives in undergraduate organic chemistry, enhancing student engagement in scientific research.
3. Antimalarial Activity
A study by (Görlitzer et al., 2006) synthesized bromothiophene derivatives and tested their antimalarial activity, finding significant effectiveness against Plasmodium falciparum strains. This suggests a potential application in developing antimalarial drugs.
4. Palladium-Catalyzed Amination
Research by (Wolfe & Buchwald, 2003) focused on palladium-catalyzed amination of aryl halides, a process relevant for the synthesis of bromothiophene-related amines. This method is crucial in the synthesis of aromatic amines.
5. Non-Linear Optical Properties
(Rizwan et al., 2021) explored the non-linear optical properties and reactivity of bromothiophene derivatives synthesized via Suzuki cross-coupling reactions. This research contributes to understanding the properties of similar compounds for potential applications in photonics.
Safety And Hazards
properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNOS.ClH/c1-11-3-2-10-5-8-4-7(9)6-12-8;/h4,6,10H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMJTXJPUIPQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=CS1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride](/img/structure/B1382894.png)
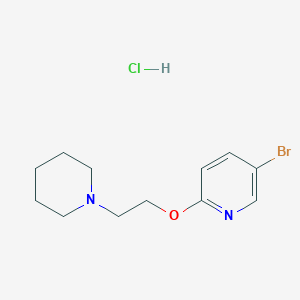
![N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride](/img/structure/B1382897.png)
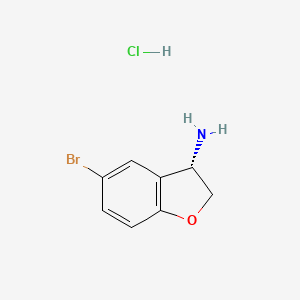
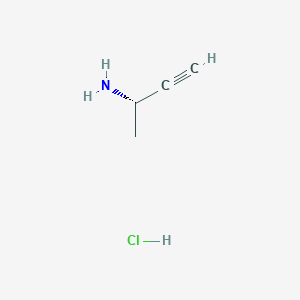
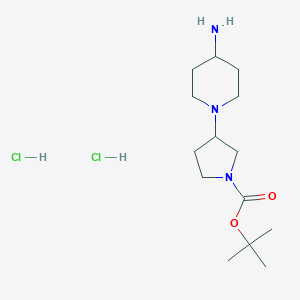
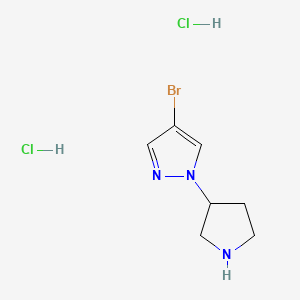
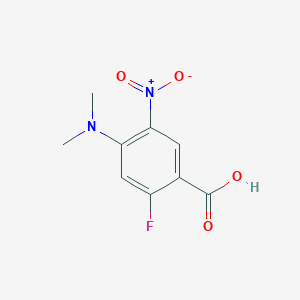
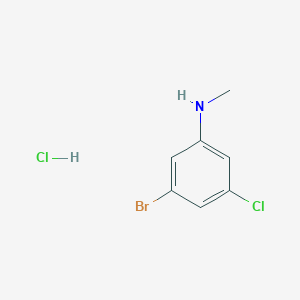
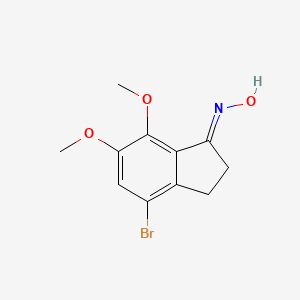
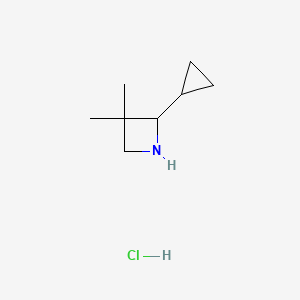
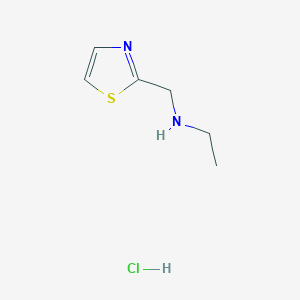
![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)
